卡立普罗地尔-d7

描述

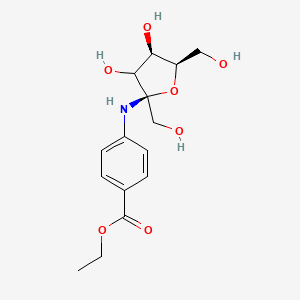

Carisoprodol-d7, also known as propyl-d7, is an analytical reference standard intended for use as an internal standard for the quantification of carisoprodol . Carisoprodol is categorized as a skeletal muscle relaxant and also has sedative properties . It is used in the treatment of muscle spasm and nocturnal leg cramps .

Synthesis Analysis

Carisoprodol is metabolized relatively rapidly in the liver to the barbiturate sedative, meprobamate . The relationship between carisoprodol concentration and its conversion to meprobamate has been studied . Liquid chromatography–tandem mass spectrometry was used to quantitate carisoprodol and meprobamate concentrations in urine specimens .Molecular Structure Analysis

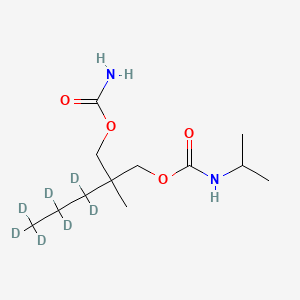

The molecular formula of Carisoprodol-d7 is C12H17D7N2O4 . The InChI code is InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2 .Chemical Reactions Analysis

Carisoprodol-d7 is used as an internal standard for the quantification of carisoprodol by GC- or LC-MS . The drug is abused recreationally, often for its heavy sedating, relaxant, and anxiolytic effects .Physical And Chemical Properties Analysis

Carisoprodol-d7 has a molecular weight of 267.37 g/mol . The solubility of Carisoprodol-d7 is 20 mg/ml in DMF, 10 mg/ml in DMSO, 20 mg/ml in Ethanol, and 0.5 mg/ml in Ethanol:PBS (pH 7.2) (1:1) .科学研究应用

Pharmacology

Carisoprodol-d7: is used in pharmacological studies to understand the drug’s metabolism and pharmacokinetics. It serves as an internal standard for quantifying carisoprodol in biological samples via techniques like GC-MS or LC-MS . This helps in determining the drug’s concentration in the body, its half-life, and how it is metabolized into its active metabolite, meprobamate.

Toxicology

In toxicology, Carisoprodol-d7 is crucial for studying the toxic effects of carisoprodol and its metabolites. It aids in the development of analytical methods to detect and quantify these substances in biological fluids, which is essential for understanding the drug’s toxicity profile and potential for abuse .

Clinical Trials

Carisoprodol-d7: plays a role in clinical trials by serving as a reference standard to ensure the accuracy and reliability of pharmacokinetic data. It is used to monitor the plasma or serum levels of carisoprodol and meprobamate during clinical trials, which is vital for assessing the safety and efficacy of the drug .

Drug Development

In drug development, Carisoprodol-d7 is used to validate analytical methods that support the development of new formulations of carisoprodol. It ensures that the methods used to measure the drug’s concentration in preclinical and clinical studies are accurate and reproducible .

Neuroscience

Carisoprodol-d7: is utilized in neuroscience research to explore the drug’s effects on the central nervous system. It helps in studying the sedative effects of carisoprodol and its impact on neurotransmission, which is important for understanding how the drug relieves muscle spasms and pain .

Forensic Science

Carisoprodol-d7: is applied in forensic science to detect the presence of carisoprodol in biological samples for legal and investigative purposes. It helps in cases of drug-facilitated crimes and driving under the influence, where accurate detection of the drug is necessary for legal proceedings .

Medicinal Chemistry

Lastly, in medicinal chemistry, Carisoprodol-d7 aids in the synthesis and design of new carisoprodol derivatives with potentially improved therapeutic profiles. It allows for the comparison of new compounds with the parent drug in terms of potency, efficacy, and safety .

作用机制

Target of Action

Carisoprodol-d7, like its parent compound Carisoprodol, is a centrally acting muscle relaxant . It is believed to exert its effects on the central nervous system rather than directly on skeletal muscles .

Mode of Action

In animal studies, Carisoprodol appears to block interneuronal activity in the descending reticular formation and spinal cord, thereby altering pain perception . This suggests that Carisoprodol-d7 may work by altering neuronal communication within the central nervous system .

Biochemical Pathways

Carisoprodol is metabolized in the liver by the enzyme CYP2C19 into its active metabolite, meprobamate . Meprobamate is an anxiolytic drug, suggesting that the anxiolytic effects of Carisoprodol-d7 may be due to this metabolite . The major metabolic pathway of Carisoprodol involves its conversion to meprobamate .

Pharmacokinetics

The pharmacokinetics of Carisoprodol-d7 have been characterized in a clinical trial . After a single dose of 350 mg, the main Carisoprodol parameters were Cmax: 2580 ± 1214 ng/mL, AUC 0–∞: 8072 ± 6303 h·ng/mL, and half-life (T 1/2): 2 ± 0.8 h . For meprobamate, the parameters were Cmax: 2181 ± 605 ng/mL and 34,529 ± 7747 h·ng/mL y 9 ± 1.9 h . Different profiles were found for extensive and poor 2C19 metabolizers .

Result of Action

The molecular and cellular effects of Carisoprodol-d7 are likely similar to those of Carisoprodol. Carisoprodol is known for its heavy sedating, relaxant, and anxiolytic effects . These effects are believed to be largely due to its active metabolite, meprobamate .

Action Environment

Environmental factors such as age, sex, and co-medications may influence the action of Carisoprodol-d7 . For example, factors affecting urine pH could potentially affect drug and metabolite concentration in the blood and urine by affecting excretion . Additionally, variability in reabsorption and secretion abilities (such as defects or effects in transporters) may influence Carisoprodol concentrations .

安全和危害

属性

IUPAC Name |

[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZCIYFFPZCNJE-FJNYTKNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016922 | |

| Record name | Carisoprodol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carisoprodol-d7 | |

CAS RN |

1218911-70-6 | |

| Record name | Carisoprodol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone](/img/no-structure.png)

![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)

![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)

![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)